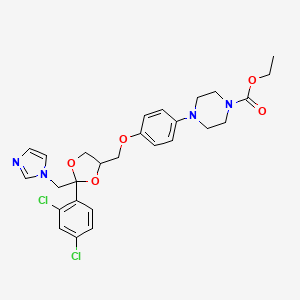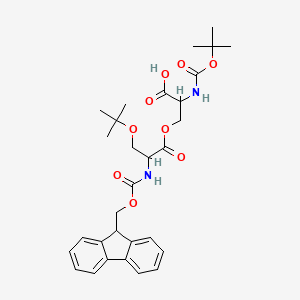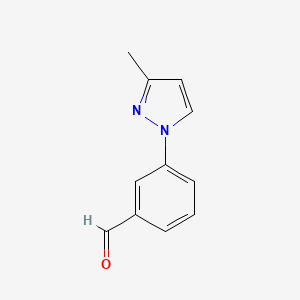
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with a methyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with benzaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. For example, sodium acetate can be used as a catalyst to facilitate the reaction at room temperature .
Chemical Reactions Analysis
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid or halogens. .
Scientific Research Applications
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: Some pyrazole derivatives are being investigated for their potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to inhibit certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. In some cases, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
2-(1H-Pyrazol-1-yl)benzaldehyde: This compound lacks the methyl group on the pyrazole ring, which can affect its chemical properties and applications.
4-(1H-Pyrazol-1-yl)benzaldehyde:
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-13(12-9)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
InChI Key |
UOKCKGBTQQCOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
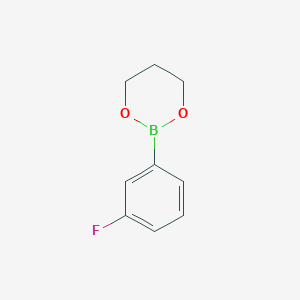

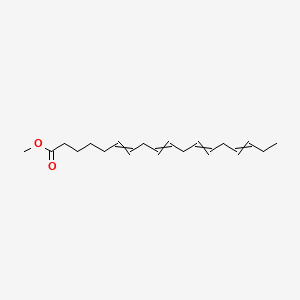
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
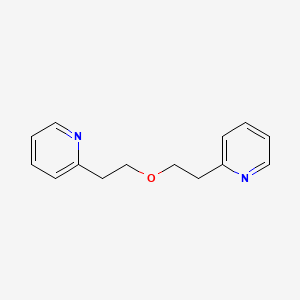
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
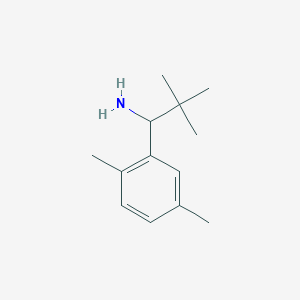
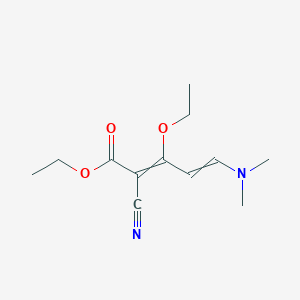
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
